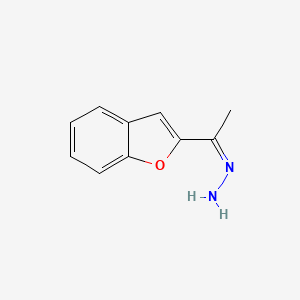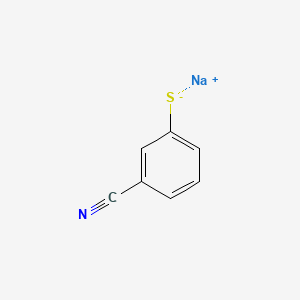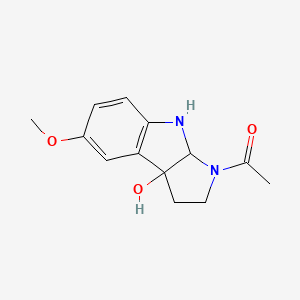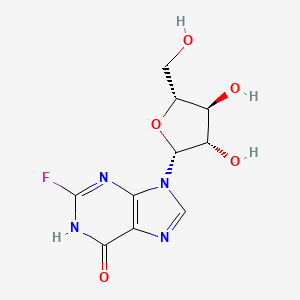![molecular formula C32H26N6O4S2 B13853047 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one and 5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one are impurities of Omeprazole, a proton pump inhibitor used in the treatment of dyspepsia . These compounds are often referred to as Omeprazole EP Impurity G and are used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Omeprazole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds involves complex organic reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for these compounds are not publicly disclosed due to proprietary reasons. they are produced in compliance with regulatory guidelines and are provided with comprehensive characterization data .
化学反応の分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid (MsOH) and methanol (MeOH). The reactions are typically carried out under reflux conditions .
Major Products Formed
The major products formed from these reactions are tricyclic indoles and other related compounds .
科学的研究の応用
These compounds are primarily used in the following scientific research applications:
Chemistry: Used in analytical method development and method validation.
Biology: Studied for their interactions with biological molecules.
Medicine: Used in the quality control of Omeprazole, a proton pump inhibitor.
Industry: Employed in the commercial production of Omeprazole
作用機序
The mechanism of action of these compounds involves their interaction with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). They inhibit the activity of this enzyme, thereby reducing the secretion of hydrogen ions (H+) into the gastric lumen.
類似化合物との比較
Similar Compounds
- Omeprazole EP Impurity F
- Esomeprazole Sodium EP Impurity G
- Omeprazole USP Related Compound G
Uniqueness
These compounds are unique due to their specific chemical structure and their role as impurities in Omeprazole. They are used in various analytical and quality control applications, making them essential for ensuring the efficacy and safety of Omeprazole .
特性
分子式 |
C32H26N6O4S2 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one |
InChI |
InChI=1S/2C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19;1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h2*4-7H,1-3H3 |
InChIキー |
KIGDIRGFCHEIJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC.CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

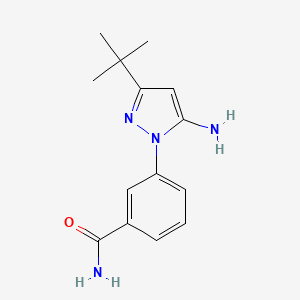
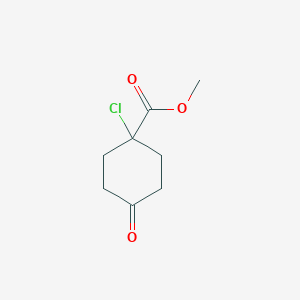

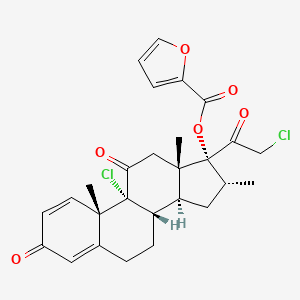

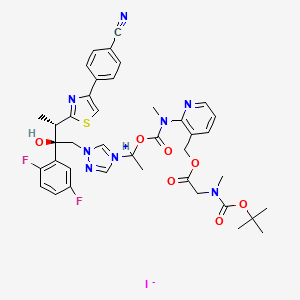
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
